![molecular formula C20H14FN3OS2 B2736643 (E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895012-99-4](/img/structure/B2736643.png)
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H14FN3OS2 and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound with notable biological activities. This compound belongs to the class of benzamides and features a unique combination of functional groups that contribute to its pharmacological properties. Its molecular formula is C20H14FN3OS2 and it has a molecular weight of 395.5 g/mol.
Chemical Structure
The structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit specific cancer cell lines, indicating their potential as therapeutic agents against tumors. The mechanism often involves the modulation of enzyme activity related to cancer progression.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives possess broad-spectrum antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit various bacterial and fungal strains, suggesting their utility in developing new antimicrobial therapies. The minimal inhibitory concentration (MIC) for certain derivatives was reported at 50 µg/mL, indicating potent efficacy against tested organisms .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of key enzymes involved in metabolic pathways associated with inflammation and cancer cell proliferation.
Study 1: Anticancer Activity
In a study examining the anticancer effects of benzothiazole derivatives, it was found that compounds similar to this compound significantly inhibited the growth of Lewis lung carcinoma cells. The compound demonstrated a therapeutic index superior to traditional chemotherapeutics like adriamycin, suggesting its potential as a safer alternative in cancer treatment .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar benzothiazole compounds, where it was reported that they exhibited significant antibacterial and antifungal activities. The study highlighted the potential for these compounds to be developed into effective treatments against resistant strains of bacteria .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | Structure A | Anticancer, Antimicrobial |
Compound B | Structure B | Antifungal, Antiparasitic |
This compound | Structure C | Anticancer, Antimicrobial |
This table illustrates how this compound compares with other related compounds in terms of biological activities.
Propriétés
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3OS2/c21-16-6-1-7-17-19(16)23-20(27-17)24(13-14-4-2-10-22-12-14)18(25)9-8-15-5-3-11-26-15/h1-12H,13H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSUDPAIBKUMIL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.